2-Chloro-4-(3-nitrophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the Friedel-Crafts acylation employs aluminum chloride as a catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with catalysts like Raney nickel, Pd/C, or Pt/C.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is 2-amino-4-(3-nitrophenyl)benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-Chloro-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the additional phenyl ring.
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Another derivative with a similar substitution pattern.
Uniqueness
2-Chloro-4-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
2-chloro-4-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCLZCLMBUQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690056 |
Source
|
Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-36-3 |
Source
|
Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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